(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate: is a complex organic compound with a bicyclic structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a benzyl group, and a bicyclic nonane structure with a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic structure, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
- Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde.
- Reduction of the carbonyl group can produce the corresponding alcohol.
- Substitution reactions can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. The bicyclic structure with a nitrogen atom is of interest for developing compounds with neurological activity.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the bicyclic structure but lacks the tert-butyl carbamate group.
tert-Butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamate: Similar in structure but with different substituents on the bicyclic ring.
Uniqueness: The presence of both the tert-butyl group and the benzyl group in tert-Butyl (9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate provides unique steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
tert-butyl N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-16-12-17-10-7-11-18(13-16)22(17)14-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHDMDXTYLNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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